Differentiation as the Certified Oxolinic Acid Impurity A Reference Standard
The target compound holds a distinct regulatory identity as the official 'Oxolinic Acid Impurity A' reference standard (CRS), differentiating it from the bulk active pharmaceutical ingredient and other process-related impurities. While Oxolinic acid (the parent drug) has a fused dioxolo ring, this compound is specified by the European Pharmacopoeia as a unique impurity marker with a different CAS number and a molecular formula of C13H13NO5 versus C13H11NO5 for the parent [1]. Procurement of the parent compound or a different quinolone analog cannot fulfill the role of this specific, characterized impurity standard required for compendial methods.
| Evidence Dimension | Pharmacopoeial Identity and Structural Specification |
|---|---|
| Target Compound Data | Molecular Formula: C13H13NO5; CAS: 18465-38-8; Pharmacopoeial Designation: Oxolinic Acid Impurity A |
| Comparator Or Baseline | Molecular Formula for Parent Drug (Oxolinic Acid): C13H11NO5; CAS: 14698-29-4 |
| Quantified Difference | The target compound differs from the parent drug by the addition of two hydrogen atoms and the corresponding ring-opening of the dioxolo bridge, a structural change that defines it as a unique chemical entity for analytical purposes. |
| Conditions | Specified in the European Pharmacopoeia monograph for Oxolinic acid. |
Why This Matters
For analytical method development and validation in quality control laboratories, using the correct pharmacopoeial impurity standard is a non-negotiable regulatory requirement, making this compound irreplaceable for its intended application.
- [1] EDQM. (n.d.). Reference Standard: Oxolinic Acid Impurity A CRS. European Directorate for the Quality of Medicines & HealthCare. Retrieved May 5, 2026. View Source
